N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-19-14-8-11(22-2)4-5-12(14)16(18)17-10-3-6-13-15(7-10)21-9-20-13/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXXASGVJSODES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a methoxy-substituted benzamide in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine derivative.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit activity against certain diseases, making it a target for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for versatile modifications to tailor material properties .
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the methoxy and methylsulfanyl groups can form hydrogen bonds or engage in van der Waals interactions with the target protein .
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but differs in the presence of an ethan-1-ol group instead of the benzamide core.
4-Methoxy-α-methylbenzyl alcohol: Similar in having a methoxy group, but it lacks the benzodioxole and methylsulfanyl groups.
N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide: This compound has a similar benzodioxole and benzamide structure but differs in the substitution pattern.
Uniqueness: N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups on the benzamide core allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
